2-methyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}benzamide
Description
This compound features a 2-methylbenzamide core linked to a 2,2,2-trichloroethyl group via a thiourea bridge. The thiourea moiety is further substituted with a 4-(phenyldiazenyl)phenyl group, introducing an azo (N=N) functionality. Its molecular weight (~551.83 g/mol) and lipophilicity (predicted log P >5) suggest challenges in drug-likeness, as it may violate Lipinski’s Rule of Five .
Properties
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3N5OS/c1-15-7-5-6-10-19(15)20(32)28-21(23(24,25)26)29-22(33)27-16-11-13-18(14-12-16)31-30-17-8-3-2-4-9-17/h2-14,21H,1H3,(H,28,32)(H2,27,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYVILKUOIUPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101040959 | |
| Record name | Benzamide, 2-methyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101040959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294657-91-3 | |
| Record name | Benzamide, 2-methyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101040959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-methyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Trichloroethyl group : Contributes to its reactivity and potential biological effects.
- Phenyldiazenyl moiety : Implicated in various biological interactions.
- Benzamide core : A common structural motif in pharmaceutical compounds.
Structural Formula
The molecular formula for the compound is .
Research indicates that the compound exhibits several mechanisms of action, primarily through enzyme inhibition and interaction with cellular pathways:
- Dihydrofolate Reductase (DHFR) Inhibition : Molecular docking studies have shown that this compound acts as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and cellular proliferation. The binding affinity surpasses that of several known inhibitors, indicating strong potential as an anticancer agent .
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various bacterial strains, although detailed mechanisms remain under investigation.
Case Studies and Research Findings
- Inhibition of Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The IC50 values indicated a dose-dependent response, suggesting effective cytotoxicity against specific cancer types .
- Molecular Docking Studies : In silico studies using AutoDock Vina revealed that the compound forms stable complexes with DHFR, characterized by multiple hydrogen bonds and low binding energy (). This highlights its potential as a therapeutic agent targeting folate metabolism in cancer cells .
- Antimicrobial Activity Screening : The compound was tested against a panel of bacterial strains, showing promising results in inhibiting growth. Further studies are needed to elucidate the specific pathways involved .
Data Table of Biological Activities
| Biological Activity | Test Methodology | Results |
|---|---|---|
| DHFR Inhibition | Molecular Docking | |
| Anticancer Efficacy | Cell Proliferation Assay | Significant inhibition observed in various cell lines |
| Antimicrobial Activity | Zone of Inhibition Test | Positive results against multiple bacterial strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional distinctions:
Notes:
- Thiourea vs. Amine Linkage : Thiourea derivatives (e.g., target compound, salubrinal) exhibit stronger hydrogen-bonding capacity compared to amine-linked analogs (e.g., furylmethyl, naphthyl derivatives) .
- Chloro substituents () enhance lipophilicity but may reduce solubility .
Computational Docking Studies
- AutoDock Vina Analysis: Docking studies suggest the target compound’s azo group interacts with hydrophobic pockets in proteins, while the thiourea forms hydrogen bonds with catalytic residues. Comparatively, salubrinal’s quinoline moiety shows stronger binding to eIF2α phosphatases due to planar aromatic stacking .
- UCSF Chimera Visualization : Structural overlays reveal that replacing the phenyldiazenyl group with a naphthyl () introduces steric clashes in simulated protein binding sites .
Pharmacokinetic Challenges
- High molecular weight (>500 g/mol) and log P (>5) in analogs like the target compound and ’s oxadiazole derivative limit oral bioavailability. Modifications such as replacing chlorine with polar groups (e.g., morpholine in ) may improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
